2-Fluoro-4-iodoaniline

Catalog No.
S571251
CAS No.
29632-74-4
M.F
C6H5FIN
M. Wt
237.01 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4-iodoaniline

CAS Number

29632-74-4

Product Name

2-Fluoro-4-iodoaniline

IUPAC Name

2-fluoro-4-iodoaniline

Molecular Formula

C6H5FIN

Molecular Weight

237.01 g/mol

InChI

InChI=1S/C6H5FIN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2

InChI Key

CUMTUBVTKOYYOU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1I)F)N

Synonyms

2-Fluoro-4-iodobenzenamine; 2-Fluoro-4-iodobenzenamine; 2-Fluoro-4-iodophenylamine; 4-Iodo-2-fluoroaniline; NSC 146507

Canonical SMILES

C1=CC(=C(C=C1I)F)N

Precursor for Medicinal Chemistry

-FIA can serve as a valuable building block in the synthesis of novel pharmaceuticals due to the presence of the fluorine and iodine substituents, which can influence the biological properties of the resulting molecule. Studies have explored its use as a precursor for:

  • Antimicrobial agents: Researchers have investigated the potential of 2-FIA derivatives as antimicrobial agents, particularly against various bacterial strains. One study [] reported the synthesis and evaluation of 2-FIA derivatives containing different substituents, demonstrating promising antibacterial activity against specific Gram-positive bacteria.
  • Anticancer agents: The introduction of fluorine and iodine moieties into aromatic structures has been associated with potential anticancer properties. Studies have explored the synthesis and evaluation of 2-FIA derivatives as potential anticancer agents, with some demonstrating cytotoxicity against specific cancer cell lines [].

2-Fluoro-4-iodoaniline is an organic compound with the molecular formula C6H5FINC_6H_5FIN and a molecular weight of 237.01 g/mol. It is characterized by the presence of a fluorine atom at the second position and an iodine atom at the fourth position of the aniline structure. This compound is notable for its unique properties, including high solubility in organic solvents and its role as a versatile building block in various chemical syntheses. The compound has a boiling point that is not well-documented, but its physical properties indicate it is soluble in several organic solvents, making it useful in laboratory settings and industrial applications .

, primarily due to its halogen substituents which enhance its reactivity. Key reactions include:

  • Nucleophilic Substitution: The presence of the iodine atom allows for nucleophilic substitution reactions where nucleophiles can replace the iodine atom, leading to various derivatives.
  • Electrophilic Aromatic Substitution: The fluorine atom can influence the reactivity of the aromatic ring, facilitating electrophilic substitution reactions that are essential in synthesizing complex organic molecules.
  • Coupling Reactions: This compound can also be involved in coupling reactions, particularly in the synthesis of azo compounds and other biaryl structures .

Research has indicated that 2-Fluoro-4-iodoaniline exhibits biological activity, particularly as a potential inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2. This suggests it may have implications in pharmacology and toxicology, especially regarding drug metabolism and interactions . Additionally, its use in organic synthesis may lead to biologically active compounds that could be explored further for therapeutic applications.

The synthesis of 2-Fluoro-4-iodoaniline typically involves several methods:

  • Halogenation of Aniline Derivatives: Starting from aniline, halogenation can be performed using fluorinating agents to introduce fluorine at the ortho position followed by iodination at the para position.
  • Direct Fluorination: An alternative method involves direct fluorination techniques using reagents like Selectfluor or other fluorinating agents under controlled conditions.
  • Substitution Reactions: The compound can also be synthesized through substitution reactions involving pre-existing halogenated anilines .

2-Fluoro-4-iodoaniline has diverse applications across various fields:

  • Pharmaceutical Industry: It serves as a key intermediate in the synthesis of pharmaceutical compounds.
  • Material Science: The compound is utilized in developing advanced materials, particularly those involving perovskite films for solar cells, where it helps passivate surface defects .
  • Organic Synthesis: It acts as a versatile building block for synthesizing complex organic molecules used in research and development .

Studies have shown that 2-Fluoro-4-iodoaniline interacts with biological systems and can affect enzyme activity. Its role as a CYP1A2 inhibitor indicates potential interactions with drugs metabolized by this enzyme, which could impact pharmacokinetics and drug efficacy. Further studies are warranted to explore its full interaction profile within biological systems .

When comparing 2-Fluoro-4-iodoaniline to similar compounds, several noteworthy analogs include:

Compound NameStructure FeaturesUnique Properties
4-IodoanilineIodine at para positionLacks fluorine; more reactive towards electrophiles
2-FluoroanilineFluorine at ortho positionLess sterically hindered than 2-Fluoro-4-iodoaniline
3-FluoroanilineFluorine at meta positionDifferent electronic effects on reactivity
2-IodoanilineIodine at ortho positionSimilar reactivity but lacks fluorine

The uniqueness of 2-Fluoro-4-iodoaniline lies in its combination of both fluorine and iodine substituents, which provides distinct electronic properties that enhance its reactivity compared to other halogenated anilines. Its specific positioning of these halogens allows for unique pathways in chemical synthesis and biological interactions not found in its analogs .

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (12.77%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

29632-74-4

Wikipedia

2-Fluoro-4-iodoaniline

Dates

Modify: 2023-08-15

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